molecular formula C12H15BFNO5 B7955263 2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B7955263
M. Wt: 283.06 g/mol
InChI Key: BHGLWQNOUAVKTH-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a complex organic compound characterized by the presence of fluorine, nitro, and boronic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves multi-step organic reactions. The reaction conditions include the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing safety measures to handle hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Typical reducing agents include iron and hydrogen gas.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Fluorinated phenols, phenol ethers.

Scientific Research Applications

2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity by interacting with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of fluorine, nitro, and boronic acid groups. Similar compounds include:

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: : Similar boronic acid derivative but lacks the nitro group.

  • 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: : Similar structure but without the nitro group.

Properties

IUPAC Name

2-fluoro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO5/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(16)9(6-7)15(17)18/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGLWQNOUAVKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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